柯利霉素A

描述

柯利霉素A是一种天然产物,属于2,2'-联吡啶类化合物家族。 它由球孢链霉菌产生,被发现具有显著的生物活性,包括细胞毒性和抗菌特性 。 该化合物以其作为铁螯合剂的潜力而闻名,这对其在各种治疗应用中的使用具有重要意义 。

科学研究应用

柯利霉素A具有广泛的科学研究应用:

化学: 它作为一种模型化合物,用于研究2,2'-联吡啶类天然产物及其衍生物的生物合成.

生物学: 该化合物用于研究微生物抗性和铁螯合在生物系统中的作用机制.

作用机制

柯利霉素A主要通过铁螯合发挥作用。它与Fe(II)和Fe(III)离子结合,形成稳定的复合物,抑制了铁在重要生物过程中的利用。 这种螯合作用会破坏细胞功能,导致癌细胞的细胞毒性作用和对病原体的抗菌活性 。 该化合物还会通过诱导缺氧诱导因子1-α的积累来影响糖酵解途径,进一步促进其生物活性 。

生化分析

Biochemical Properties

Collismycin A interacts with both Fe(II) and Fe(III) ions, forming a 2:1 chelator-iron complex with a redox-inactive center . This interaction plays a significant role in its biochemical reactions. The compound’s anti-proliferative activity against cancer cells is completely canceled by Fe(II) and Fe(III) ions, but not by other metal ions such as Zn(II) or Cu(II) .

Cellular Effects

Collismycin A has been found to have a significant impact on various types of cells and cellular processes. It inhibits the proliferation of A549 lung, HCT116 colon, and HeLa cervical cancer cells . It does not inhibit the proliferation of MDA-MB-231 breast cancer cells . The compound also affects the glycolytic pathway due to the accumulation of HIF-1α .

Molecular Mechanism

The molecular mechanism of Collismycin A involves its action as a specific iron chelator . By binding to both Fe(II) and Fe(III) ions, it forms a 2:1 chelator-iron complex with a redox-inactive center . This binding interaction leads to the inhibition of cancer cell growth .

Temporal Effects in Laboratory Settings

It is known that the compound’s anti-proliferative activity against cancer cells can be completely canceled by Fe(II) and Fe(III) ions .

Metabolic Pathways

Collismycin A is involved in the glycolytic pathway due to the accumulation of HIF-1α

准备方法

合成路线和反应条件

柯利霉素A通常从球孢链霉菌的发酵液中分离出来。生产过程包括在特定条件下培养细菌,以促进该化合物的生物合成。 分离过程包括用有机溶剂萃取,然后使用色谱技术进行纯化 。

工业生产方法

虽然this compound的工业生产尚未得到广泛的记录,但它通常遵循微生物发酵的原理。 大规模发酵过程经过优化以最大限度地提高产量,下游处理包括提取和纯化,以获得纯化合物 。

化学反应分析

反应类型

柯利霉素A会经历几种类型的化学反应,包括:

氧化: 这种反应可以改变分子中存在的官能团,从而可能改变其生物活性。

还原: 还原反应可用于改变化合物的氧化态,影响其反应性和稳定性。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要形成产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生各种氧化衍生物,而取代反应可以产生一系列官能化类似物 。

相似化合物的比较

类似化合物

蓝霉素A: 2,2'-联吡啶家族的另一个成员,以其免疫抑制和抗菌特性而闻名.

放线菌素X2: 一种具有类似抗菌活性的化合物,由相同的细菌球孢链霉菌产生.

独特性

柯利霉素A以其作为铁螯合剂和细胞毒性剂的双重作用而独树一帜。这种特性的组合使其在癌症和微生物感染治疗的研究中特别有价值。 它与铁离子形成稳定复合物的能力使其与其他类似化合物区别开来 。

属性

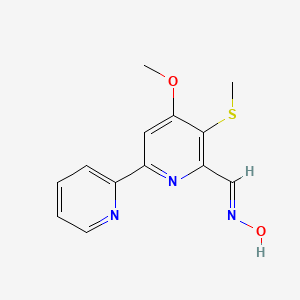

IUPAC Name |

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGMIPUYCWIEAW-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-24-6 | |

| Record name | Collismycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action of Collismycin A?

A1: Collismycin A acts as an iron chelator. [, ] This means it binds to iron ions, making them unavailable for cellular processes.

Q2: How does iron chelation by Collismycin A affect tumor cells?

A2: Iron is crucial for tumor cell growth and proliferation. By chelating iron, Collismycin A inhibits the growth of various human tumor cells, with IC50 values ranging from 100 to 400 nM. []

Q3: What specific cellular processes are affected by Collismycin A's iron chelation activity?

A3: Collismycin A treatment leads to cell cycle arrest at the G1 phase and a marked decrease in Cyclin D1 levels. [] This suggests its iron chelation disrupts cell cycle progression.

Q4: Does Collismycin A show selectivity for iron over other metal ions?

A4: Yes, Collismycin A demonstrates a preference for iron. Its antiproliferative activity is completely abolished by excess iron (Fe(II) or Fe(III)) but not by other metal ions like copper (Cu(II)), zinc (Zn(II)), manganese (Mn(II)), or magnesium (Mg(II)). []

Q5: How does Collismycin A's mechanism compare to other antifungal agents?

A5: Unlike some antifungals that target specific fungal proteins, Collismycin A disrupts iron homeostasis, a process essential for fungal survival, particularly during infection. [] This makes it effective against various Candida species, including drug-resistant strains.

Q6: Does Collismycin C, another compound in the collismycin family, share a similar mechanism of action?

A6: While both compounds possess a 2,2′-bipyridine structure, Collismycin C primarily targets the High Mobility Group Box 1 (HMGB1) protein, a crucial mediator in septic responses. [] It inhibits HMGB1 release and downstream inflammatory responses.

Q7: What is the molecular formula and weight of Collismycin A?

A7: The molecular formula of Collismycin A is C22H21N3O6S, and its molecular weight is 455.50 g/mol. [, ]

Q8: What spectroscopic techniques are commonly employed to characterize Collismycin A?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, along with Mass Spectrometry (MS), are frequently used to elucidate the structure of Collismycin A. [, ]

Q9: What type of biosynthetic pathway is responsible for Collismycin A production?

A10: Collismycin A is produced through a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway. [, ] This complex assembly line incorporates both polyketide and nonribosomal peptide elements.

Q10: What is the role of the flavin-dependent dehydrogenase ColB1 in Collismycin A biosynthesis?

A11: ColB1, recruited by the NRPS module, catalyzes a crucial step: the dehydrogenation of cysteine bound to the peptidyl carrier protein (PCP). [] This modification is essential for the formation of the 2,2'-bipyridine ring.

Q11: How is Collismycin A biosynthesis regulated within the producing organism?

A12: Two pathway-specific regulators, ClmR1 and ClmR2, control Collismycin A production in Streptomyces sp. CS40. [] ClmR1 acts as a repressor, while ClmR2 is an activator.

Q12: Does iron availability affect Collismycin A biosynthesis?

A13: Yes, high iron concentrations inhibit Collismycin A production by repressing the transcription of clmR2, the activator gene. [] This suggests iron-dependent regulation of the biosynthetic pathway.

Q13: How does the presence and position of a hydroxyl group on the 2,2′-bipyridine scaffold influence the antibiofilm activity?

A14: Research indicates that both the presence and the specific position of the hydroxyl group on the 2,2′-bipyridine ring system significantly influence the antibiofilm activity of Collismycin derivatives. []

Q14: Can the biological activity of Collismycin A be modified through structural alterations?

A15: Yes, modifications to the Collismycin A structure can alter its biological activity. For instance, generating analogs with neuroprotective activity has been achieved through mutasynthesis, a process involving genetic manipulation of the biosynthetic pathway. [, ]

Q15: What types of in vitro assays are used to assess the biological activity of Collismycin A?

A16: Researchers often use cell-based assays to evaluate the effects of Collismycin A on cell proliferation, cell cycle progression, and specific protein levels. [, ]

Q16: Has Collismycin A demonstrated efficacy in in vivo models of disease?

A17: Yes, Collismycin A has shown promising results in a Candida infection model using Galleria mellonella larvae. [] Treatment with Collismycin A significantly increased the survival rate of infected larvae.

Q17: What about Collismycin C? Has it shown any promising results in in vivo studies?

A18: Collismycin C has demonstrated efficacy in a mouse model of sepsis. Treatment with Collismycin C effectively reduced HMGB1 release, sepsis-related mortality, and lung damage. []

Q18: What are the potential applications of Collismycin A based on its biological activity?

A19: Collismycin A's iron-chelating and antiproliferative properties make it a potential candidate for anticancer therapy. [] Its antifungal activity against Candida species, including drug-resistant strains, also holds promise for treating fungal infections. []

Q19: What are the potential applications of Collismycin C based on its biological activity?

A20: Collismycin C shows promise as a potential therapeutic agent for treating severe vascular inflammatory diseases, particularly sepsis, due to its ability to inhibit the HMGB1 signaling pathway. []

Q20: What are the key challenges and future research directions for Collismycin A?

A21: Further research is needed to optimize its pharmacological properties, such as improving its bioavailability and understanding its long-term safety profile. Exploring its synergy with existing antifungal agents like fluconazole [] is also crucial for combating drug resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)